7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide
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Overview
Description
7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide is a heterocyclic compound with the molecular formula C9H9NO3S. This compound is part of the thiochromene family, which is known for its diverse biological and pharmaceutical activities . The presence of both amino and hydroxy functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide typically involves the thia-Michael condensation reaction. This reaction uses 2-mercaptobenzaldehyde and α,β-unsaturated carbonyl compounds as starting materials . The reaction conditions often include the use of catalysts such as tetramethylguanidine or amidine-based catalysts to achieve high enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes, including the use of o-halobenzaldehyde-based reactions and intramolecular alkyne iodo/hydroarylation reactions . These methods ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as hypoxia-inducible factor hydroxylase, leading to its anticancer and antioxidant effects . Additionally, its ability to form stable complexes with metal ions contributes to its biological activities .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and antihypertensive activities.
2H-thiochromenes: These compounds share similar structural features and biological activities with 7-Amino-8-hydroxy-2H-thiochromene 1,1-dioxide.
Uniqueness: this compound is unique due to its specific combination of amino and hydroxy functional groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H9NO3S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
7-amino-1,1-dioxo-2H-thiochromen-8-ol |
InChI |
InChI=1S/C9H9NO3S/c10-7-4-3-6-2-1-5-14(12,13)9(6)8(7)11/h1-4,11H,5,10H2 |
InChI Key |
YQRGMLMKWKBLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(S1(=O)=O)C(=C(C=C2)N)O |
Origin of Product |
United States |
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